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For Researchers, Scientists, and Drug Development Professionals

The selection of a biomaterial for any application, from tissue engineering scaffolds to drug

delivery systems, hinges on its biocompatibility. The ideal material should perform its intended

function without eliciting a harmful or undesirable response from the host tissue. Urethane
acrylates (UAs) and polyethylene glycol diacrylates (PEGDAs) are two classes of

photopolymerizable materials widely used in the biomedical field. This guide provides an

objective comparison of their biocompatibility, supported by experimental data, to aid in the

selection of the most appropriate material for your research and development needs.

At a Glance: Key Biocompatibility Parameters
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Biocompatibility
Parameter

Urethane Acrylate
(UA)

Polyethylene
Glycol Diacrylate
(PEGDA)

Key
Considerations

In Vitro Cytotoxicity

Generally low

cytotoxicity, with cell

viability often

exceeding 80-90%.[1]

[2] However,

leachable unreacted

monomers or

degradation products

can induce cytotoxic

effects.[2]

High cell viability

(often >80%) is

achievable,

particularly after

purification to remove

unreacted monomers.

[3][4] Residual

monomers and

photoinitiators can be

a source of

cytotoxicity.

The specific

formulation, purity,

and post-fabrication

processing (e.g.,

washing steps) are

critical for both

materials to minimize

cytotoxicity.

Inflammatory

Response

Can elicit a variable

inflammatory

response. Some

formulations show

minimal inflammation,

while unreacted

components can

activate macrophages

to release pro-

inflammatory

cytokines.[5]

Generally considered

to have low

immunogenicity.[6]

However, it can still

trigger a foreign body

response and

macrophage

activation, leading to

the secretion of pro-

inflammatory

cytokines.[7][8]

The surface

chemistry, topography,

and mechanical

properties of the

fabricated material

significantly influence

the inflammatory

cascade.

In Vivo

Biocompatibility

Demonstrates good in

vivo biocompatibility

with the formation of a

thin fibrous capsule.[9]

The degree of tissue

integration and

fibrosis is dependent

on the specific

chemistry and implant

architecture.

Generally well-

tolerated in vivo, with

the formation of a thin

fibrous capsule.[10]

[11] The thickness of

the capsule can be

influenced by the

hydrogel's mechanical

properties and

degradation rate.[11]

The foreign body

response is a complex

process for both

materials, and long-

term studies are

crucial to fully assess

in vivo performance.
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In-Depth Analysis
In Vitro Cytotoxicity: A Closer Look
The initial assessment of a biomaterial's biocompatibility is often its effect on cells in a

controlled laboratory setting. Cytotoxicity assays, such as the MTT assay, measure the

metabolic activity of cells cultured with the material or its extracts, providing a quantitative

measure of cell viability.

Urethane Acrylate (UA): Studies on various UA-based resins, particularly those developed for

dental applications, have demonstrated good cytocompatibility. For instance, several

formulations of UA-based photopolymer resins were found to be non-toxic to L929 mouse

fibroblast cells, with relative cell viabilities exceeding 70%.[12] Another study on polyurethane-

based materials showed cell viability of over 80% after 72 hours of incubation.[1] However, it is

crucial to note that unreacted monomers, such as urethane dimethacrylate (UDMA), can leach

from the polymer and induce cytotoxicity and apoptosis in a dose-dependent manner.[13]

Polyethylene Glycol Diacrylate (PEGDA): PEGDA is widely regarded as a biocompatible

material, and this is reflected in many cytotoxicity studies. For example, PEGDA-gelatin

hydrogels have been shown to have cell viability values higher than 80%.[3] When

encapsulating cells within PEGDA hydrogels, initial cell viability can be high, often around 79-

81% at a 20 wt% polymer concentration.[4] However, factors such as the concentration of the

polymer and the presence of unreacted monomers can significantly impact cell survival.[4]

Quantitative Cytotoxicity Data Summary
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Material Cell Type Assay
Cell Viability
(%)

Reference

Urethane

Acrylate-based

Resin

L929 Mouse

Fibroblasts
MTT >70% [12]

Polyurethane

Membranes

Human Dermal

Fibroblasts
MTT >80% (after 72h) [1]

Polyurethane

Particles (TC65)

J774

Macrophages
-

~85% (at 100

µg/ml)
[5]

PEGDA-Gelatin

Hydrogel

Human Cardiac

Fibroblasts
ISO 10993-5 >80% [3]

20 wt% PEGDA

Hydrogel

Encapsulated

Cells
LIVE/DEAD® 79 ± 7.9% [4]

40 wt% PEGDA

Hydrogel

Encapsulated

Cells
LIVE/DEAD® 36 ± 7.0% [4]

Inflammatory Response: The Role of Macrophages
Upon implantation, a biomaterial will inevitably interact with the immune system. Macrophages

play a central role in orchestrating the inflammatory response to foreign materials. They can

adopt different phenotypes, broadly classified as pro-inflammatory (M1) or anti-

inflammatory/pro-healing (M2). The balance between these phenotypes is a critical determinant

of the material's biocompatibility.

Urethane Acrylate (UA): The inflammatory response to UA can be influenced by its chemical

composition. Studies have shown that polyurethane particles can stimulate macrophages to

release pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[5] For

instance, Tecothane TT2065 (TC65) particles at a concentration of 100 µg/ml induced a 7.4-

fold increase in TNF-α release from macrophages compared to a control.[5]

Polyethylene Glycol Diacrylate (PEGDA): While often considered "stealth" to the immune

system, PEGDA is not entirely inert. Studies have demonstrated that PEGDA hydrogels can

induce a pro-inflammatory response in macrophages, leading to the expression of M1 markers
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and the secretion of pro-inflammatory cytokines like TNF-α and Interleukin-6 (IL-6).[7][8] This

response can be modulated by the hydrogel's physical properties, such as stiffness.

Quantitative Inflammatory Cytokine Release Data Summary

Material Cell Type Cytokine
Concentration/
Fold Increase

Reference

Polyurethane

Particles (TC65)

J774

Macrophages
TNF-α

7.4-fold increase

(at 100 µg/ml)
[5]

Polyurethane

Particles (TC85)

J774

Macrophages
TNF-α

5.2-fold increase

(at 100 µg/ml)
[5]

Polyurethane

Particles

(Pellethane)

J774

Macrophages
TNF-α

4.1-fold increase

(at 100 µg/ml)
[5]

PEGDA Hydrogel
THP-1

Macrophages
IL-6

Increased

expression vs.

GelMA

[7]

PEGDA Hydrogel
THP-1

Macrophages
TNF-α

Increased

expression vs.

GelMA

[7]

In Vivo Biocompatibility: The Foreign Body Response
and Fibrous Encapsulation
The ultimate test of a biomaterial's biocompatibility is its performance in a living organism. The

in vivo response is complex, culminating in the foreign body response (FBR), which, for non-

degradable materials, often results in the formation of a fibrous capsule around the implant. A

thinner, less cellular capsule is generally indicative of better biocompatibility.

Urethane Acrylate (UA): Polyurethane-based implants have been shown to integrate well with

surrounding tissues, with evidence of cellular ingrowth into the porous structure of the material.

[9] Histological analysis of polyurethane breast implants has revealed the formation of distinct
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layers of tissue integration.[9] While a fibrous capsule does form, its characteristics can be

favorable, contributing to the clinical success of these implants.

Polyethylene Glycol Diacrylate (PEGDA): PEGDA hydrogels are also known for their good in

vivo biocompatibility, typically resulting in the formation of a thin fibrous capsule.[10] Studies

have shown that the thickness of this capsule can be quite minimal, sometimes not exceeding

25 µm even after 90 days of implantation.[10] However, the mechanical properties of the

PEGDA hydrogel can influence the severity of the FBR, with stiffer hydrogels potentially

eliciting a more pronounced response.[11]

Quantitative In Vivo Fibrous Capsule Thickness Data Summary

Material
Animal
Model

Implantatio
n Site

Time Point

Fibrous
Capsule
Thickness
(µm)

Reference

Polyurethane

Implant
Human Breast 3.5 years

Histologically

integrated

layers

[9]

PEGDA

Hydrogel
Rat

Subcutaneou

s
90 days ~20-25 µm [10]

Rigid PEGDA

Implant
Rat

Subcutaneou

s
30 days ~45 µm [10]

PEGDA 1000

Hydrogel
Mouse

Subcutaneou

s
- - [11]

PEGDA 8000

Hydrogel
Mouse

Subcutaneou

s
- - [11]

Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase
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enzymes reflect the number of viable cells present. These enzymes are capable of reducing

the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

Cell culture medium

Phosphate-buffered saline (PBS)

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or a solution of 4 mM HCl, 0.1%

NP40 in isopropanol)

96-well plates

Material extracts (prepared according to ISO 10993-12)

Control materials (positive and negative)

Procedure:

Cell Seeding: Seed cells (e.g., L929 fibroblasts) in a 96-well plate at a density of 1 x 10^4

cells/well and incubate for 24 hours to allow for cell attachment.

Material Exposure: Remove the culture medium and replace it with the prepared material

extracts. Include negative and positive controls.

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere

with 5% CO2.

MTT Addition: Remove the medium containing the extracts and add 50 µL of serum-free

medium and 50 µL of MTT solution to each well.

Incubation: Incubate the plate for 3-4 hours at 37°C.

Formazan Solubilization: Remove the MTT solution and add 150 µL of the solubilization

solution to each well to dissolve the formazan crystals.
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Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure

the absorbance at 590 nm using a microplate reader.

Data Analysis: Calculate cell viability as a percentage of the negative control after

subtracting the background absorbance. A reduction in cell viability of more than 30% is

generally considered a cytotoxic effect according to ISO 10993-5.[14]

Measurement of Inflammatory Cytokine Release from
Macrophages
This protocol describes how to measure the secretion of key inflammatory cytokines (TNF-α,

IL-6, IL-10) from macrophages cultured on biomaterial surfaces using an Enzyme-Linked

Immunosorbent Assay (ELISA).

Materials:

Macrophage cell line (e.g., THP-1 or primary monocytes)

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

Lipopolysaccharide (LPS) as a pro-inflammatory stimulus (optional)

Biomaterial samples (sterilized)

ELISA kits for human or mouse TNF-α, IL-6, and IL-10

96-well ELISA plates

Plate reader

Procedure:

Macrophage Differentiation (for THP-1 cells): Seed THP-1 monocytes onto the biomaterial

samples placed in a culture plate. Add PMA to the culture medium to a final concentration of

50-100 ng/mL and incubate for 24-48 hours to induce differentiation into macrophages.
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Biomaterial Incubation: After differentiation, replace the medium with fresh medium (with or

without LPS) and incubate for a specified period (e.g., 24 or 48 hours).

Supernatant Collection: At the end of the incubation period, collect the cell culture

supernatants and centrifuge to remove any cellular debris. Store the supernatants at -80°C

until analysis.

ELISA: Perform the ELISA for each cytokine according to the manufacturer's instructions.

This typically involves:

Coating a 96-well plate with a capture antibody.

Blocking the plate to prevent non-specific binding.

Adding the collected supernatants and standards to the wells.

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

Adding a substrate that is converted by the enzyme to produce a colorimetric signal.

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

Data Analysis: Generate a standard curve from the absorbance values of the standards. Use

the standard curve to determine the concentration of each cytokine in the experimental

samples.

Visualizing Biological Interactions
Experimental Workflow for Biocompatibility Assessment
The following diagram illustrates a typical workflow for assessing the biocompatibility of a novel

biomaterial.
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Caption: Workflow for biocompatibility testing.

Signaling Pathways in Macrophage Polarization
The diagram below outlines the key signaling pathways involved in the polarization of

macrophages into the pro-inflammatory M1 and anti-inflammatory M2 phenotypes upon

interaction with a biomaterial.
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Caption: Macrophage polarization signaling.

Conclusion
Both urethane acrylates and polyethylene glycol diacrylates exhibit favorable biocompatibility

profiles, making them suitable for a wide range of biomedical applications. The choice between

them will ultimately depend on the specific requirements of the application.

Urethane acrylates offer a broad range of tunable mechanical properties and have

demonstrated excellent biocompatibility in various contexts, including in vivo applications.

Careful consideration of monomer purity and post-polymerization processing is essential to

mitigate potential cytotoxicity from leachable components.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b1259557?utm_src=pdf-body-img
https://www.benchchem.com/product/b1259557?utm_src=pdf-body
https://www.benchchem.com/product/b1259557?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1259557?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Polyethylene glycol diacrylate is well-established for its low immunogenicity and good in vivo

tolerance. However, like UA, the presence of unreacted monomers can be a concern, and its

mechanical properties may be more limited compared to some UA formulations.

For any application, rigorous biocompatibility testing following standardized protocols is

paramount to ensure the safety and efficacy of the final device or therapeutic. This guide

provides a foundation for making an informed decision, but further investigation into specific

formulations and their performance in relevant in vitro and in vivo models is strongly

recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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